![molecular formula C11H22Cl2N2O B1464987 2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}acetamid-Hydrochlorid CAS No. 1172016-21-5](/img/structure/B1464987.png)
2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}acetamid-Hydrochlorid
Übersicht
Beschreibung
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride is a useful research compound. Its molecular formula is C11H22Cl2N2O and its molecular weight is 269.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als biochemisches Werkzeug zur Isolierung und Analyse von Proteinkomplexen, zum Verständnis von Protein-Protein-Interaktionen und zur Identifizierung posttranslationaler Modifikationen. Die Eigenschaften der Verbindung können dazu beitragen, empfindliche Proteine während des Extraktions- und Analyseprozesses zu stabilisieren .
Medizinische Chemie
In der medizinischen Chemie dient diese Chemikalie als Baustein für die Synthese potenzieller Therapeutika. Ihre Struktur kann in größere Moleküle integriert werden, die mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren können, um deren Aktivität zur Behandlung von Krankheiten zu modulieren .
Landwirtschaft
Die Anwendungen in der Landwirtschaft konzentrieren sich auf die potenzielle Verwendung als Zwischenprodukt bei der Synthese von Agrochemikalien. Dazu könnten Pestizide oder Herbizide gehören, bei denen die chemische Reaktivität der Verbindung genutzt wird, um Produkte zu schaffen, die Pflanzen vor Schädlingen und Krankheiten schützen .
Umweltwissenschaften
Umweltwissenschaftler könnten die Verwendung dieser Verbindung bei der Sanierung von kontaminierten Standorten untersuchen. Ihre Reaktivität könnte hilfreich sein, um Schadstoffe abzubauen oder um Verbindungen zu synthetisieren, die schädliche Substanzen in der Umwelt einfangen und neutralisieren können .
Materialwissenschaften
In der Materialwissenschaft könnte die Verbindung auf ihr Potenzial bei der Herstellung neuer Polymere oder Beschichtungen untersucht werden. Ihre Molekülstruktur könnte sich für die Bildung von Materialien mit bestimmten gewünschten Eigenschaften eignen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit .
Biochemie
Biochemiker können diese Verbindung bei der Untersuchung der Enzymkinematik und -mechanismen einsetzen. Sie könnte als Inhibitor oder Aktivator in enzymatischen Reaktionen wirken und dazu beitragen, die biochemischen Pfade und die Rolle verschiedener Enzyme darin zu entschlüsseln .
Pharmakologie
Pharmakologische Forschung könnte diese Verbindung bei der Arzneimittelentdeckung und -entwicklung nutzen. Ihr chemisches Grundgerüst könnte verwendet werden, um neue Arzneimittelkandidaten zu synthetisieren, die das Potenzial haben, effektive Behandlungen für verschiedene Gesundheitszustände zu werden .
Analytische Chemie
Schließlich könnte diese Verbindung in der analytischen Chemie als Standard oder Reagenz in der Chromatographie, Massenspektrometrie oder anderen analytischen Techniken verwendet werden. Sie könnte bei der Quantifizierung oder Identifizierung von Substanzen in komplexen Gemischen helfen .
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O.ClH/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12;/h3-9H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYQJVNQFQOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)
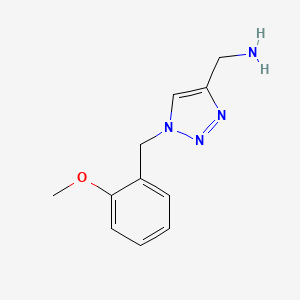
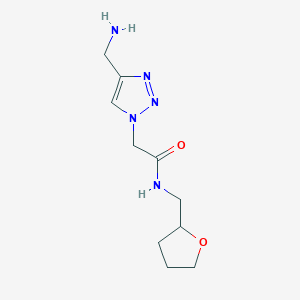
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
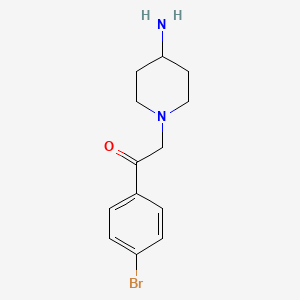
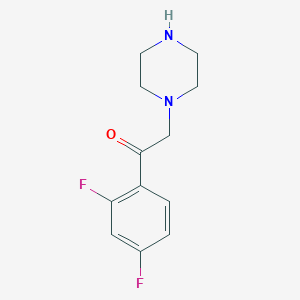
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
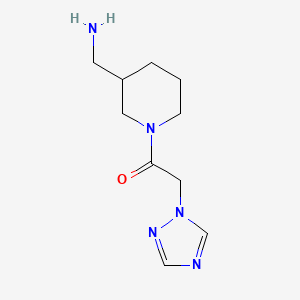
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)

